molecular formula C13H17ClN2O2 B1608299 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 57611-53-7

4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B1608299
CAS No.: 57611-53-7
M. Wt: 268.74 g/mol
InChI Key: ABDIXVFLGWCHDW-UHFFFAOYSA-N
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Description

4-Amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid (CAS 57611-53-7) is a high-purity chemical compound with a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 . This piperidine derivative is characterized by the simultaneous presence of both an amino and a carboxylic acid functional group on the same carbon atom of the piperidine ring, making it a versatile and valuable scaffold in medicinal chemistry research. The 4-chlorobenzyl group attached to the ring nitrogen contributes to the molecule's lipophilicity and potential for target interaction. Compounds with this core structure are of significant interest in pharmaceutical development, with research indicating their potential application as inhibitors for key biological targets such as Protein Kinase B (Akt) . Its structural features make it a critical intermediate for the synthesis of more complex molecules and a key building block for exploring structure-activity relationships in drug discovery programs. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-11-3-1-10(2-4-11)9-16-7-5-13(15,6-8-16)12(17)18/h1-4H,5-9,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDIXVFLGWCHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388824
Record name 4-Amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57611-53-7
Record name 4-Amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthetic Route Example

A representative multi-step synthesis can be outlined as follows, based on related piperidine carboxylic acid derivatives:

Step Reagents/Conditions Description Notes
1 Ammonium chloride, ammonium hydroxide, isopropyl alcohol, 20 °C, inert atmosphere Amination of 1-methyl-4-piperidone to introduce the amino group at the 4-position Ensures selective amination with minimized side reactions
2 Hydrogen chloride, water, 1,4-dioxane, reflux, inert atmosphere, 8 h Formation of hydrochloride salt to stabilize intermediate Facilitates purification and isolation
3 Thionyl chloride, 0–20 °C, inert atmosphere Chlorination or activation step for further substitution Controlled temperature prevents decomposition

This sequence, adapted from synthesis of related 4-amino-piperidine carboxylic acid methyl esters, can be modified to introduce the (4-chlorophenyl)methyl substituent at the nitrogen via alkylation reactions using appropriate chlorobenzyl halides or equivalents.

Alkylation of the Piperidine Nitrogen

The key step for preparing 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid is the selective N-alkylation of the piperidine nitrogen with a 4-chlorobenzyl moiety. This is typically achieved by:

  • Reacting the free amine or its salt with 4-chlorobenzyl chloride or bromide.
  • Using a base (e.g., inorganic bases such as sodium carbonate or organic bases) in a suitable solvent system (e.g., aqueous-organic mixtures).
  • Controlling reaction temperature and time to maximize yield and minimize side products.

A solvent mixture containing water and organic solvents (5–50% v/v water) is often preferred to balance solubility and reaction kinetics.

Carboxylation and Final Acid Formation

The carboxylic acid group at the 4-position can be introduced or preserved by:

  • Starting from a piperidone precursor with the carboxylic acid or ester group already installed.
  • Hydrolysis of ester intermediates under acidic or basic conditions to yield the free acid.
  • Careful purification to remove impurities and ensure pharmaceutical-grade quality.

Process Optimization and Challenges

Research and patent literature highlight several challenges and solutions in the preparation of this compound:

Challenge Solution/Methodology Outcome
Low reaction yields and impurity formation Use of optimized bases and solvent mixtures; controlled reaction conditions Improved yields and purity, suitable for scale-up
Environmental and safety concerns with reagents Selection of less hazardous solvents and reagents; minimizing waste More sustainable and cost-effective process
Long processing times Streamlined multi-step reactions with combined steps where possible Reduced synthesis time and operational complexity
Impurity control in final product Crystallization techniques and salt formation (e.g., organic/inorganic acid salts) High purity product suitable for pharmaceutical use

Comparative Data on Analogues and Substituent Effects

Studies on related compounds with variations in the benzyl substituent (including 4-chloro) demonstrate the impact on biological activity and selectivity, indirectly informing synthetic priorities:

Compound Substituent PKBβ IC50 (nM) PKA IC50 (nM) Selectivity (PKA/PKB) Notes
4-chlorobenzyl 6.0 ± 1.5 168 ± 36 28-fold Reference compound with good potency and selectivity
2,4-dichlorobenzyl 8.5 ± 1.5 1300 153-fold Increased selectivity with similar potency
4-tert-butylbenzyl 27 ± 18 3400 126-fold High selectivity, slightly reduced potency

This data underscores the importance of the 4-chlorobenzyl group in achieving a balance between activity and selectivity, which guides the synthetic focus on this substituent.

Summary Table of Preparation Method Features

Feature Description Reference
Starting materials 1-methyl-4-piperidone or related piperidine derivatives
Key reagents Ammonium hydroxide, 4-chlorobenzyl chloride, bases, thionyl chloride
Solvent system Mixtures of water and organic solvents (e.g., isopropyl alcohol, 1,4-dioxane)
Reaction conditions Controlled temperature (0–20 °C to reflux), inert atmosphere
Purification Salt formation, crystallization, filtration, solvent evaporation
Challenges addressed Yield optimization, impurity control, environmental safety

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex structures.
  • Reagent in Chemical Reactions: It is utilized in various chemical reactions such as oxidation and reduction processes, expanding its utility in synthetic organic chemistry.

Biology

  • Biological Activity Studies: Research indicates that this compound may interact with specific molecular targets, influencing cellular processes. It has been investigated for its potential effects on enzyme activity and receptor binding.
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: It has shown promise as a DPP-4 inhibitor, which is significant for glycemic control by modulating incretin hormones like GLP-1. This mechanism highlights its potential in diabetes management.

Medicine

  • Therapeutic Applications: Ongoing research is exploring its use in drug development for various diseases. Its ability to modulate key biological pathways positions it as a candidate for therapeutic interventions.
  • Antitumor Activity: Case studies have demonstrated that derivatives of this compound exhibit antitumor effects, particularly through inhibition of the PKB (Protein Kinase B) pathway, which is crucial in cancer biology .

Case Study 1: Antitumor Activity

Research conducted on modified derivatives of this compound revealed significant antitumor activity in human tumor xenografts. The study highlighted the compound's ability to inhibit PKB signaling pathways, leading to reduced tumor growth at tolerable doses .

Case Study 2: DPP-4 Inhibition

A study focused on the compound's role as a DPP-4 inhibitor demonstrated its efficacy in improving glycemic control in diabetic models. The findings suggest that modifications to the compound's structure can enhance its bioavailability and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid, highlighting key differences in functional groups, physicochemical properties, and applications:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Significance References
4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide C₁₉H₂₁ClN₄O Carboxamide, 4-chlorophenylamino 372.85 Potential CNS targeting due to carboxamide’s hydrogen-bonding capacity
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride C₁₉H₂₂N₂O₂·HCl Phenylamino, carboxylic acid (salt) 362.86 Pharmaceutical intermediate; enhanced solubility via hydrochloride salt
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid C₁₄H₁₆ClNO₄ Chlorophenoxyacetyl, carboxylic acid 297.74 Increased lipophilicity for membrane permeability; metabolic stability studies
4-Amino-1-Boc-piperidine-4-carboxylic acid C₁₁H₂₀N₂O₄ Boc-protected amino, carboxylic acid 244.29 Synthetic intermediate for peptide/protected amine synthesis
Difelikefalin (KORSUVA™) C₃₆H₅₃N₇O₆·xAcOH Peptide-conjugated, carboxylic acid 679.40 (free base) Kappa opioid receptor agonist; treats chronic kidney disease-associated pruritus
Methyl 4-amino-1-benzyl-piperidine-4-carboxylate C₁₄H₁₈N₂O₂ Methyl ester, benzyl 262.31 Ester prodrug strategy to enhance lipophilicity and oral absorption
4-Aminocarbonyl-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylic acid methyl ester C₁₄H₁₈FN₃O₃ Fluorophenylamino, carbamoyl, methyl ester 295.31 Modulated electronic effects for receptor selectivity

Structural and Functional Group Analysis

  • Carboxylic Acid vs.
  • Amino Group Modifications: Boc- or Fmoc-protected derivatives (e.g., 4-Amino-1-Boc-piperidine-4-carboxylic acid) are critical in peptide synthesis to prevent unwanted side reactions .
  • Ester Derivatives: Methyl ester analogs (e.g., Methyl 4-amino-1-benzyl-piperidine-4-carboxylate) improve membrane permeability but require enzymatic hydrolysis for activation .

Biological Activity

4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid, with the molecular formula C13H17ClN2O2 and CAS number 57611-53-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group, a chlorophenylmethyl group, and a carboxylic acid group. The unique combination of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular Weight268.74 g/mol
IUPAC NameThis compound
InChI KeyABDIXVFLGWCHDW-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly in the modulation of enzyme activity and receptor binding. It has been noted for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glycemic control by degrading incretin hormones such as GLP-1 .

Pharmacological Effects

  • Antidiabetic Activity : As a DPP-4 inhibitor, this compound may enhance insulin secretion and reduce glucagon levels, thereby improving glycemic control in diabetic models .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Antitumor Potential : Research indicates that derivatives of piperidine compounds can demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: DPP-4 Inhibition

In a study assessing the structure-activity relationship (SAR) of DPP-4 inhibitors, this compound was highlighted for its ability to modulate glucose metabolism effectively. The study demonstrated that modifications to the piperidine structure could enhance inhibitory potency against DPP-4, indicating a promising avenue for diabetes treatment .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of various piperidine derivatives revealed that compounds similar to this compound showed significant inhibition of COX enzymes. The IC50 values for these derivatives were reported, showcasing their potential as therapeutic agents in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameActivity TypeIC50 Value (µM)
Isonipecotic AcidAntidiabeticN/A
Piperidine DerivativesAntitumorVaries
4-Amino-Pyrimidine DerivativesAnti-inflammatoryVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid
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